N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide
Description
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by:
- A 2-(trifluoromethyl)benzoyl core.
- A 2-hydroxy-2-methyl-4-(methylsulfanyl)butyl chain attached to the amide nitrogen.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxy and methylsulfanyl groups may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(20,7-8-21-2)9-18-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLQNYXCWZILBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation.
Pharmacokinetics
The pharmacokinetic properties of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall effect in the body.
Biological Activity
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Hydroxy group : Contributes to its solubility and interaction with biological targets.
- Methylsulfanyl group : Potentially enhances biological activity through metabolic pathways.
- Trifluoromethyl group : Known to increase lipophilicity and stability.
Molecular Formula : C₁₅H₁₈F₃N₃O₂S
Molecular Weight : 321.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Hydroxy-Methyl-Thio Butyl Chain : Reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.
- Attachment of the Trifluoromethylbenzamide Group : Reaction with trifluoromethylbenzoyl chloride under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing benzamide structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For example, compounds in related studies showed significant activity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent anticancer effects . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds has been extensively studied. Modifications in the benzamide structure, such as the introduction of different substituents on the aromatic ring or variations in the alkyl chain length, can significantly influence biological activity. For instance, the presence of a trifluoromethyl group has been associated with increased potency against specific cancer types .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzyme activity by mimicking substrate interactions.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways crucial for cell survival and proliferation.
Study 1: Antimicrobial Evaluation
A study evaluated several benzamide derivatives for their antimicrobial properties. This compound was included in the screening, showing moderate activity against E. coli and S. aureus. The results suggested that modifications to the side chains could enhance efficacy .
Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell growth significantly at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. Its structural features allow for the modification of pharmacokinetic properties, enhancing bioavailability and efficacy.
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Targeted Therapy :
- Research indicates that this compound can be utilized in targeted therapies, especially in oncology. Its trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and cellular uptake, which is crucial for effective targeting of cancer cells.
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Neuroprotective Effects :
- Preliminary studies suggest that N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
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Case Study 1: Anti-inflammatory Activity
- A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory drug candidate.
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Case Study 2: Cancer Cell Targeting
- In vitro studies demonstrated that derivatives of this compound selectively inhibited the growth of breast cancer cells while sparing normal cells. This selectivity highlights its promise for targeted cancer therapies.
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Case Study 3: Neuroprotection
- Research conducted at a leading university explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and preserved mitochondrial function, indicating its potential in treating neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Group Comparisons
*Calculated based on molecular formulas.
Key Observations:
Trifluoromethyl Group Prevalence: The target compound and the sodium salt in share the 2-(trifluoromethyl) group, which is known to enhance metabolic stability and electron-withdrawing effects.
Methylsulfanyl (-SCH₃) Group : Present in both the target compound and the sodium salt, this group may enhance hydrophobic interactions or act as a hydrogen-bond acceptor.
Heterocyclic Modifications : Compounds like 9h () and the thiazole-containing derivative () incorporate heterocycles (thiophene, thiazole) that improve binding affinity in pharmacological contexts.
Analytical Characterization:
- IR Spectroscopy : Absence of ν(C=O) in triazole derivatives () and ν(S-H) in thione tautomers () demonstrates the utility of IR for confirming functional group transformations.
- NMR and MS : Widely used for confirming molecular structures, as seen in , and .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling intermediates such as 4-(trifluoromethyl)benzoyl chloride with amine-containing precursors. For example:
- Step 1: Activation of the carboxylic acid derivative (e.g., using trichloroisocyanuric acid (TCICA) in acetonitrile) to form an active acylating agent .
- Step 2: Coupling with a hydroxy- and methylsulfanyl-substituted butylamine under basic conditions (e.g., potassium carbonate) to form the benzamide backbone .
- Purification: Column chromatography (normal phase or reverse-phase) is commonly employed, with solvents like methanol/dichloromethane or isopropanol for optimal separation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, with the trifluoromethyl group contributing a distinct isotopic cluster .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this benzamide derivative?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
Use programs like SHELXL for structure refinement. For example: - Key Parameters:
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Q. How does the trifluoromethyl group influence the compound’s bioactivity and stability?
Methodological Answer:
-
Lipophilicity and Metabolic Stability:
The trifluoromethyl group enhances logP (by ~1–2 units) and reduces oxidative metabolism, as evidenced by in vitro microsomal assays . -
Bioactivity Comparison:
Derivative Trifluoromethyl Position IC50 (nM) Reference Parent Compound 2-position 50 ± 5 Non-CF3 Analog - >1000
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
